molecular formula C8H13NO B2481008 3-Methylcyclohexyl isocyanate CAS No. 51163-23-6

3-Methylcyclohexyl isocyanate

Cat. No. B2481008
CAS RN: 51163-23-6
M. Wt: 139.198
InChI Key: UJVPXDHXSWWVTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-methylcyclohexyl isocyanate involves several steps, starting from basic cyclohexene or cyclohexane derivatives. A notable method involves the reduction of p-cresol followed by various chemical transformations leading to the final isocyanate compound. The process includes oxidation, oximation, and subsequent reaction with triphosgene to yield this compound with an overall yield of 34.5% (Deng Yong, 2001).

Molecular Structure Analysis

The molecular structure of isocyanates, including this compound, is characterized by the presence of the isocyanate group (NCO) attached to a methylcyclohexyl moiety. This structure is crucial for the compound's reactivity and properties. Advanced computational methods, such as coupled cluster methods, have been used to characterize the structure and spectroscopic properties of methyl isocyanate molecules, providing insights into their molecular behavior (S. Dalbouha et al., 2016).

Scientific Research Applications

Astrophysical Significance

  • Detection in Protostars and Comets : Methyl isocyanate (CH3NCO), chemically similar to 3-Methylcyclohexyl isocyanate, has been detected in various astrophysical environments, including low-mass protostars like IRAS 16293−2422 and comets such as 67P/Churyumov-Gerasimenko. This discovery highlights its role as a precursor in forming larger organic compounds in the universe (Ligterink et al., 2017), (Majumdar et al., 2017).

Industrial and Environmental Applications

  • Solid-State Formation : Research suggests that methyl isocyanate can form in solid-state through specific chemical reactions, indicating its potential for industrial applications in producing complex molecules (Ligterink et al., 2017).
  • Atmospheric Chemistry : Studies on the interaction of methyl isocyanate with atmospheric components like OH radicals and Cl atoms provide insights into its environmental impacts, particularly in agriculture and industrial settings (Dash & Mishra, 2022).

Biochemical Interactions

  • Protein Interactions : Methyl isocyanate's interactions with proteins, including its reactivity and effects on enzymes like cholinesterases, have been studied, shedding light on its biochemical applications and potential health effects (Brown et al., 1987).

Mechanism of Action

Target of Action

3-Methylcyclohexyl isocyanate, like other isocyanates, primarily targets proteins in the body. The isocyanate group (-N=C=O) is highly reactive and can bind to various biological molecules, particularly proteins, through a process known as carbamylation . This process can interfere with the normal function of these proteins and lead to various physiological effects.

Mode of Action

The mode of action of this compound involves the reaction of the isocyanate group with nucleophilic groups in biological molecules, such as the amino group (-NH2) in proteins. This reaction results in the formation of a carbamate linkage, altering the structure and function of the protein . The exact changes depend on the specific protein targeted and the site of carbamylation.

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given the wide range of proteins that can be carbamylated. For instance, carbamylation can affect enzymes involved in critical metabolic pathways, potentially disrupting normal cellular function . The exact pathways affected would depend on the specific proteins targeted in a given cell type or tissue.

Pharmacokinetics

The pharmacokinetics of this compound, like other isocyanates, would involve absorption, distribution, metabolism, and excretion (ADME) Generally, isocyanates can be absorbed through the skin, respiratory tract, and gastrointestinal tract Once in the body, they can distribute to various tissues, react with biological molecules, and be metabolized to less reactive compounds. Excretion would likely occur through the urine and feces .

Result of Action

The result of this compound’s action at the molecular and cellular level is the alteration of protein structure and function through carbamylation. This can disrupt normal cellular processes and lead to various physiological effects, depending on the specific proteins and cells affected .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can lead to hydrolysis of the isocyanate group, potentially reducing the compound’s reactivity and efficacy . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of the isocyanate group .

Safety and Hazards

Methyl isocyanate (MIC) is one of the most reactive of all isocyanates and is rapidly degraded in an aqueous medium . Signs of severe irritation to the respiratory tract were reported for victims of the Bhopal disaster, and autopsies revealed the cause of death to be acute pulmonary edema . Long-term pulmonary and ocular sequelae have been documented in survivors .

Future Directions

The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . To detect airborne isocyanate molecules in a workplace, several analytical techniques such as colorimetry, amperometry, capillary zone electrophoresis, high-performance liquid chromatography, and fluorescence are reported in the literature .

properties

IUPAC Name

1-isocyanato-3-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-3-2-4-8(5-7)9-6-10/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVPXDHXSWWVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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